REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[C:5]1=[O:12].[CH:13]#[C:14][CH:15]([OH:19])[CH2:16][CH2:17][CH3:18]>C(OCC)C>[OH:12][C:5]1([C:13]#[C:14][CH:15]([OH:19])[CH2:16][CH2:17][CH3:18])[C:6]([CH3:11])([CH3:10])[CH2:7][CH2:8][CH2:9][CH:4]1[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)(C)C)=O
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C#CC(CCC)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three-necked vessel of 250 ml equipped with a thermometer, a condenser and a dropping funnel, there
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
ADDITION
|
Details
|
the mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ether while the combined extracts
|
Type
|
WASH
|
Details
|
were washed with a 10% HCl solution, with brine until neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
A fractional distillation of the obtained residue
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(C(CCCC1(C)C)C)C#CC(CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |